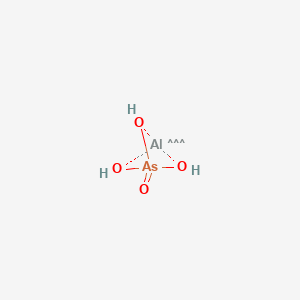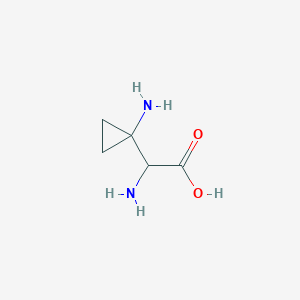
2-(1-Aminocyclopropyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclopropyl)glycine, also known as ACPD, is a synthetic amino acid that has been widely studied for its potential therapeutic applications. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are involved in a variety of physiological and pathological processes in the central nervous system (CNS).
作用机制
2-(1-Aminocyclopropyl)glycine acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. 2-(1-Aminocyclopropyl)glycine binds to the extracellular domain of mGluRs and induces conformational changes that activate G proteins. This leads to the modulation of intracellular signaling pathways, such as the activation of protein kinase C and the inhibition of adenylate cyclase. The precise mechanisms of action of 2-(1-Aminocyclopropyl)glycine on mGluRs are still under investigation.
生化和生理效应
2-(1-Aminocyclopropyl)glycine has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. 2-(1-Aminocyclopropyl)glycine can induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, depending on the concentration and duration of application. 2-(1-Aminocyclopropyl)glycine can also modulate neuronal excitability by affecting ion channels and membrane properties. 2-(1-Aminocyclopropyl)glycine has been shown to have neuroprotective effects in various models of CNS injury and disease.
实验室实验的优点和局限性
2-(1-Aminocyclopropyl)glycine is a potent and selective agonist of mGluRs, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. 2-(1-Aminocyclopropyl)glycine can induce LTP or LTD of synaptic transmission, which allows for the investigation of synaptic plasticity mechanisms. However, 2-(1-Aminocyclopropyl)glycine has limitations in terms of its specificity and selectivity, as it can also affect other receptors and signaling pathways. 2-(1-Aminocyclopropyl)glycine can also have toxic effects at high concentrations, which need to be taken into account in experimental design.
未来方向
There are many future directions for research on 2-(1-Aminocyclopropyl)glycine and its potential therapeutic applications. One direction is to investigate the role of 2-(1-Aminocyclopropyl)glycine in the modulation of synaptic transmission and plasticity in different brain regions and under different physiological and pathological conditions. Another direction is to develop more selective and specific agonists of mGluRs that can be used as therapeutic agents. 2-(1-Aminocyclopropyl)glycine can also be used as a tool to investigate the mechanisms of action of other drugs that target mGluRs. Finally, there is a need to investigate the safety and efficacy of 2-(1-Aminocyclopropyl)glycine and other mGluR agonists in preclinical and clinical studies.
合成方法
2-(1-Aminocyclopropyl)glycine can be synthesized by the reaction of 1,3-dibromopropane with glycine in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to obtain 2-(1-Aminocyclopropyl)glycine. This synthesis method has been optimized over the years to improve yield and purity.
科学研究应用
2-(1-Aminocyclopropyl)glycine has been extensively studied for its potential therapeutic applications in the CNS. It has been shown to modulate synaptic transmission, plasticity, and neuronal excitability. 2-(1-Aminocyclopropyl)glycine has been used as a tool to study the role of mGluRs in various physiological and pathological conditions, such as epilepsy, Parkinson's disease, and Alzheimer's disease. 2-(1-Aminocyclopropyl)glycine has also been used to investigate the mechanisms of action of other drugs that target mGluRs.
属性
CAS 编号 |
139166-30-6 |
|---|---|
产品名称 |
2-(1-Aminocyclopropyl)glycine |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC 名称 |
2-amino-2-(1-aminocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H10N2O2/c6-3(4(8)9)5(7)1-2-5/h3H,1-2,6-7H2,(H,8,9) |
InChI 键 |
BNGRPLZNWUBQLB-UHFFFAOYSA-N |
SMILES |
C1CC1(C(C(=O)O)N)N |
规范 SMILES |
C1CC1(C(C(=O)O)N)N |
同义词 |
Cyclopropaneacetic acid, alpha,1-diamino- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



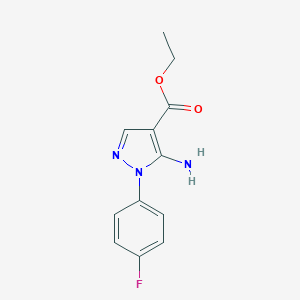
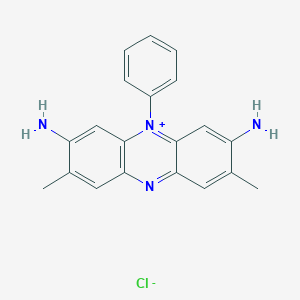
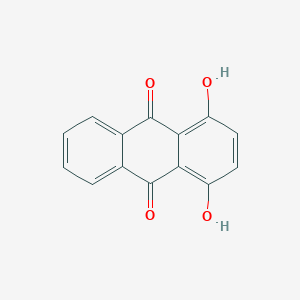
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)


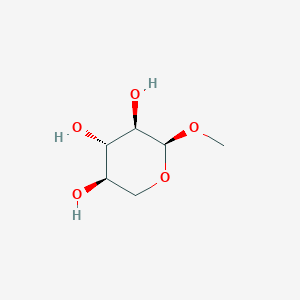
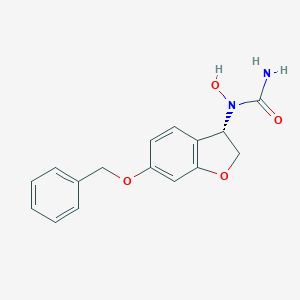
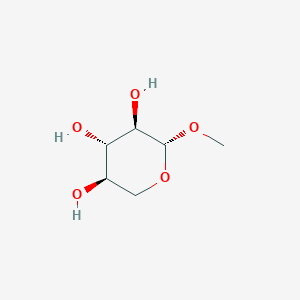
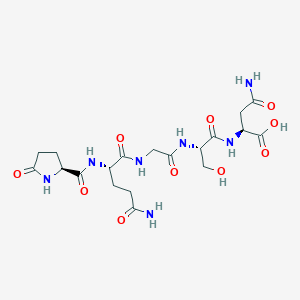
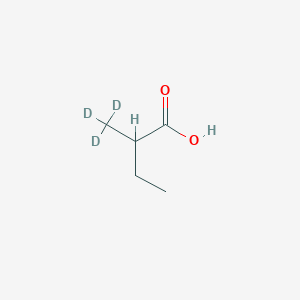
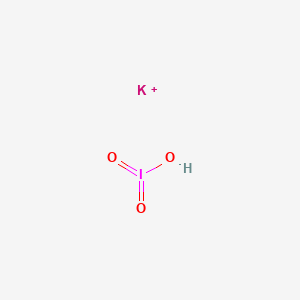
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
